molecular formula C8H17NO B1346643 N-Cyclohexylethanolamine CAS No. 2842-38-8

N-Cyclohexylethanolamine

Cat. No. B1346643
CAS RN: 2842-38-8
M. Wt: 143.23 g/mol
InChI Key: MGUMZJAQENFQKN-UHFFFAOYSA-N
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Description

“N-Cyclohexylethanolamine” is a chemical compound with the molecular formula C8H17NO . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-Cyclohexylethanolamine” consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 143.23 g/mol .


Physical And Chemical Properties Analysis

“N-Cyclohexylethanolamine” is a solid substance . It is soluble in water . The compound has a melting point of 33-38°C and a boiling point of 112°C at 3 mmHg . The predicted density is 0.97 g/cm3 .

Scientific Research Applications

Host-Guest Interaction Studies

Methods of Application: The interaction between N-Cyclohexylethanolamine and cucurbit[8]uril was studied using 1H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography . These techniques allow researchers to understand the nature of the interaction between the host and guest molecules, including the strength of the interaction and the structure of the resulting complex.

Electrolyte Regulation in Li–O2 Batteries

Methods of Application: A new N,N-dimethylacetamide (DMA)-based electrolyte was designed by regulating the Li+ solvation structure under medium concentration to promote the cycling stability of Li–O2 batteries . This is also a better lithium metal anode stabilization strategy than using high concentration electrolytes .

Results/Outcomes: The new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge .

Medicinal Applications

Methods of Application

Nanomaterials in Energy Saving

Methods of Application: Nanomaterials are synthesized using top-down and bottom-up approaches . They are used in the production of newly developed devices with high efficiency, low cost, and low energy demand .

Results/Outcomes: Nanomaterials contribute to renewable energy conversion and storage in the energy sector, such as solar photovoltaic systems, fuel cells, solar thermal systems, lithium-ion batteries, and lighting . They also have potential applications in water desalination and water treatment .

Nanophotonics and Plasmonics

Methods of Application: Nanophotonics and plasmonics involve building, manipulating, and characterizing optically active nanostructures . These technologies have applications in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .

Results/Outcomes: Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .

Safety And Hazards

“N-Cyclohexylethanolamine” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is advised to handle the compound with protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical help is recommended .

properties

IUPAC Name

2-(cyclohexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMZJAQENFQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182633
Record name Ethanol, 2-(cyclohexylamino)-
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylethanolamine

CAS RN

2842-38-8
Record name 2-(Cyclohexylamino)ethanol
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Record name 2-Cyclohexylaminoethanol
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Record name N-Cyclohexylethanolamine
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Record name Ethanol, 2-(cyclohexylamino)-
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Record name 2-cyclohexylaminoethanol
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Record name 2-Cyclohexylaminoethanol
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Synthesis routes and methods

Procedure details

Into 100 g of cyclohexylamine was added 41 g of ethylene chloride and the mixture was stirred at about 160° C. for 10 hours. After cooling the reaction mixture to a room temperature, 100 ml of 10 N-NaOH aqueous solution was added to the reaction mixture and the organic layer was obtained by using a separating funnel and thus obtained organic layer was dried with KOH. KOH was removed by filtration and the mother liquor was distilled under a reduced pressure. 48 Grams of N-(2-hydroxyethyl)cyclohexylamine was obtained as an oily substance. Boiling point: 132°-135° C. (18 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Y Xia, CZ Wang, M Tian, Z Tao, XL Ni, TJ Prior… - Molecules, 2018 - mdpi.com
The host-guest interaction of a series of cyclohexyl-appended guests with cucurbit[8]uril (Q[8]) was studied by 1 H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray …
Number of citations: 6 www.mdpi.com
AW Sakti, Y Nishimura, H Nakai - Journal of chemical theory and …, 2018 - ACS Publications
… The largest error was 0.21 pK a units (1.20 kJ/mol) for n-cyclohexylethanolamine. It should be noted that this specific group of amines does not present an obvious trend toward a certain …
Number of citations: 38 pubs.acs.org
JP Bain, CB Pollard - Journal of the American Chemical Society, 1939 - ACS Publications
… determined using methyl red as the indicator: N-cyclohexylethanolamine, neut. …
Number of citations: 11 pubs.acs.org
J Sandoval-Lira, G Mondragón-Solórzano… - Journal of Chemical …, 2020 - ACS Publications
… The smallest ΔpK b = −0.0690 corresponds to metamphetamine, and the biggest ΔpK b = −0.8544 corresponds to n-cyclohexylethanolamine. For secondary amines, the pK b prediction …
Number of citations: 22 pubs.acs.org
J Noroozi, WR Smith - Journal of Chemical & Engineering Data, 2019 - ACS Publications
Knowledge of aqueous protonation constants (pK a ) of chemical species is of significant importance in CO 2 reactive absorption system design. Their theoretical prediction has mainly …
Number of citations: 9 pubs.acs.org
NR Babayev - ppor.az
The review deals on local and foreign literature devoted to the description of catalytic oxidation methods of unsaturated hydrocarbons and obtaining aminoalcohols on the basis of them. …
Number of citations: 4 www.ppor.az
AW Sakti, Y Nishimura, H Nakai - Wiley Interdisciplinary …, 2020 - Wiley Online Library
Proton transfer in water‐based environments occurs because of hydrogen‐bond interaction. There are many interesting physicochemical phenomena in this field, causing fast structural …
Number of citations: 16 wires.onlinelibrary.wiley.com
RQ Brewster, HS Choguill - Journal of the American Chemical …, 1939 - ACS Publications
… determined using methyl red as the indicator: N-cyclohexylethanolamine, neut. …
Number of citations: 7 pubs.acs.org
K Nakajima - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
Many proposals have been made hitherto for the preparation of N, N'-disubstituted piperazines. Among the compounds of this series listed in Table III, N, N'-dimethyl-, N, N'-diethyl-, N, N'…
Number of citations: 7 www.journal.csj.jp
F Meng, Y Meng, T Ju, S Han, L Lin, J Jiang - Renewable and Sustainable …, 2022 - Elsevier
As a mature technology in carbon capture process, amine scrubbing technology has many advantages such as fast absorption rate, high carbon dioxide (CO 2 ) selectivity, high CO 2 …
Number of citations: 43 www.sciencedirect.com

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